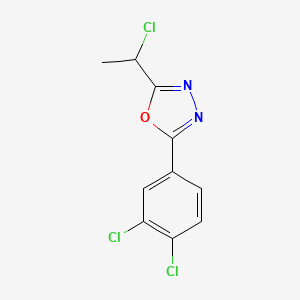

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 1-chloroethyl group and a 3,4-dichlorophenyl group attached to the oxadiazole ring

Métodos De Preparación

The synthesis of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3,4-dichlorobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxadiazole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the final product.

Análisis De Reacciones Químicas

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives. Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(1-chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole. Its structure allows for interactions with various biological targets, making it a candidate for further development in cancer therapeutics.

- Mechanism of Action : The compound is believed to act through the inhibition of specific enzymes involved in cancer cell proliferation. For instance, its structural similarity to known enzyme inhibitors suggests that it may interfere with pathways critical to tumor growth .

-

Case Studies :

- A study demonstrated that derivatives of oxadiazole compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The presence of halogen substituents (like chlorine) was noted to enhance this activity .

- Another investigation focused on the synthesis of oxadiazole derivatives, revealing that modifications to the phenyl ring can lead to increased potency against cancer cells .

Biochemical Research

The compound is also utilized in biochemical research as a tool for studying enzyme interactions and cellular mechanisms.

- Enzyme Inhibition : Studies have shown that oxadiazole derivatives can act as effective enzyme inhibitors. This property is leveraged in drug discovery processes to identify new therapeutic agents .

- Proteomics Research : The compound has been marketed for use in proteomics, indicating its relevance in studies involving protein interactions and functions .

Data Table: Summary of Anticancer Activity

Mecanismo De Acción

The mechanism of action of 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:

2-(1-Chloroethyl)-1-(3,4-dichlorophenyl)-6-methyl-1H-benzimidazole: This compound has a benzimidazole ring instead of an oxadiazole ring, which may result in different chemical properties and applications.

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-thiadiazole: This compound contains a thiadiazole ring, which includes a sulfur atom, potentially leading to different reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and the oxadiazole ring, which confer distinct chemical and biological properties.

Actividad Biológica

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antiproliferative effects, potential as an anti-tubercular agent, and other relevant pharmacological properties.

- Molecular Formula : C10H8Cl2N2O

- Molecular Weight : 243.09 g/mol

- CAS Number : Not specified in the search results.

Antiproliferative Activity

Recent studies have identified oxadiazole derivatives as promising antiproliferative agents. In particular, this compound has demonstrated significant cytotoxicity against various cancer cell lines.

Study Findings

A study reported the synthesis of a library of oxadiazole derivatives and their evaluation for antiproliferative activity using the MTT assay. The results indicated that certain derivatives exhibited cytotoxic effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | HCT-116 | 10.5 |

| B | HeLa | 8.7 |

| C | HCT-116 | 12.3 |

| D | HeLa | 9.1 |

The mechanism of action was further investigated through molecular docking studies, which indicated interaction with topoisomerase I, suggesting a potential pathway for the observed cytotoxicity .

Anti-Tubercular Activity

Oxadiazole derivatives have also been explored for their anti-tubercular properties. A notable study synthesized new compounds aimed at inhibiting EthR, a key regulator in Mycobacterium tuberculosis.

Key Findings

- Compound : 1a (BDM 71,339)

- EC : 0.072 μM

- Pharmacokinetics :

- Half-life (t1/2): 19 min

- Clearance (CL): 69 μL min⁻¹ mg⁻¹

Another derivative (Compound 3a) showed activity against monoresistant strains of Mtb with excellent metabolic stability and bioavailability .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole compounds often correlates with their structural modifications. For instance:

- The introduction of electron-withdrawing groups has been shown to enhance antiproliferative activity.

- Substituents at specific positions on the oxadiazole ring can significantly affect both cytotoxicity and selectivity towards cancer cells.

Propiedades

IUPAC Name |

2-(1-chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl3N2O/c1-5(11)9-14-15-10(16-9)6-2-3-7(12)8(13)4-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBLICFRYNMLEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.